molecular formula C18H18Cl2N2OS B5129735 4-tert-butyl-N-{[(2,4-dichlorophenyl)amino]carbonothioyl}benzamide

4-tert-butyl-N-{[(2,4-dichlorophenyl)amino]carbonothioyl}benzamide

Cat. No. B5129735
M. Wt: 381.3 g/mol
InChI Key: LHGSBMAFGRGTIL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-tert-butyl-N-{[(2,4-dichlorophenyl)amino]carbonothioyl}benzamide is a chemical compound that has been widely studied for its potential applications in scientific research. This compound, also known as BAY 11-7082, has been shown to have anti-inflammatory and anticancer properties, making it a promising candidate for further investigation.

Mechanism of Action

The mechanism of action of 4-tert-butyl-N-{[(2,4-dichlorophenyl)amino]carbonothioyl}benzamide 11-7082 involves its ability to inhibit the activity of NF-κB. NF-κB is a transcription factor that is involved in the regulation of genes that are important for cell growth and survival. Inhibition of NF-κB can lead to the suppression of tumor growth and the induction of apoptosis, making it a promising strategy for cancer treatment.
Biochemical and Physiological Effects:
4-tert-butyl-N-{[(2,4-dichlorophenyl)amino]carbonothioyl}benzamide 11-7082 has been shown to have a number of biochemical and physiological effects. In addition to its anti-inflammatory and anticancer properties, 4-tert-butyl-N-{[(2,4-dichlorophenyl)amino]carbonothioyl}benzamide 11-7082 has also been shown to have antiviral and antibacterial activity. Additionally, 4-tert-butyl-N-{[(2,4-dichlorophenyl)amino]carbonothioyl}benzamide 11-7082 has been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the advantages of using 4-tert-butyl-N-{[(2,4-dichlorophenyl)amino]carbonothioyl}benzamide 11-7082 in lab experiments is its specificity for NF-κB inhibition. This allows researchers to study the effects of NF-κB inhibition without affecting other cellular processes. However, one of the limitations of using 4-tert-butyl-N-{[(2,4-dichlorophenyl)amino]carbonothioyl}benzamide 11-7082 is its potential toxicity, which can limit its use in certain experimental settings.

Future Directions

There are a number of future directions for research involving 4-tert-butyl-N-{[(2,4-dichlorophenyl)amino]carbonothioyl}benzamide 11-7082. One area of research is the development of more potent and selective inhibitors of NF-κB. Additionally, researchers are investigating the potential use of 4-tert-butyl-N-{[(2,4-dichlorophenyl)amino]carbonothioyl}benzamide 11-7082 in combination with other anticancer agents to improve its efficacy. Finally, researchers are exploring the potential use of 4-tert-butyl-N-{[(2,4-dichlorophenyl)amino]carbonothioyl}benzamide 11-7082 in the treatment of other diseases, such as neurodegenerative diseases and viral infections.
Conclusion:
In conclusion, 4-tert-butyl-N-{[(2,4-dichlorophenyl)amino]carbonothioyl}benzamide 11-7082 is a promising compound that has been widely studied for its potential applications in scientific research. Its ability to inhibit NF-κB makes it a potential candidate for the treatment of cancer and other diseases. While there are limitations to its use, ongoing research is exploring ways to improve its efficacy and expand its potential applications.

Synthesis Methods

The synthesis of 4-tert-butyl-N-{[(2,4-dichlorophenyl)amino]carbonothioyl}benzamide 11-7082 involves several steps, including the reaction of 2,4-dichloroaniline with thiocarbonyldiimidazole to form the intermediate 2,4-dichlorophenyl isothiocyanate. This intermediate is then reacted with 4-tert-butylbenzamide to form the final product, 4-tert-butyl-N-{[(2,4-dichlorophenyl)amino]carbonothioyl}benzamide 11-7082.

Scientific Research Applications

4-tert-butyl-N-{[(2,4-dichlorophenyl)amino]carbonothioyl}benzamide 11-7082 has been studied extensively for its potential applications in scientific research. One of the most promising areas of research has been in the field of cancer treatment. Studies have shown that 4-tert-butyl-N-{[(2,4-dichlorophenyl)amino]carbonothioyl}benzamide 11-7082 can inhibit the activity of NF-κB, a transcription factor that is involved in the regulation of cell growth and survival. Inhibition of NF-κB has been shown to be an effective strategy for treating cancer, making 4-tert-butyl-N-{[(2,4-dichlorophenyl)amino]carbonothioyl}benzamide 11-7082 a potential candidate for further investigation.

properties

IUPAC Name

4-tert-butyl-N-[(2,4-dichlorophenyl)carbamothioyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18Cl2N2OS/c1-18(2,3)12-6-4-11(5-7-12)16(23)22-17(24)21-15-9-8-13(19)10-14(15)20/h4-10H,1-3H3,(H2,21,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHGSBMAFGRGTIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)NC(=S)NC2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18Cl2N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-tert-butyl-N-[(2,4-dichlorophenyl)carbamothioyl]benzamide

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